Anti-inflammatory agent 1

Overview

Description

Anti-inflammatory agent 1 is a compound known for its ability to reduce inflammation and alleviate pain. Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a protective mechanism involving immune cells, blood vessels, and molecular mediators. This compound plays a crucial role in managing inflammatory conditions and is widely used in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using 4-toluenesulfonic acid as a catalyst at 80°C . Another method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory agent 1 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its effects on cellular processes and signaling pathways involved in inflammation.

Medicine: Used in the development of anti-inflammatory drugs for treating conditions like arthritis, asthma, and inflammatory bowel disease.

Industry: Applied in the formulation of topical gels, sprays, and foams for pain relief and inflammation reduction

Mechanism of Action

The mechanism of action of anti-inflammatory agent 1 involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may interact with other molecular targets and signaling pathways, such as nuclear factor-kappa B and mitogen-activated protein kinase .

Comparison with Similar Compounds

Anti-inflammatory agent 1 can be compared with other similar compounds, such as:

Aspirin: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.

Ibuprofen: Another common NSAID with similar mechanisms of action but different pharmacokinetic properties.

Naproxen: An NSAID known for its longer duration of action compared to ibuprofen.

Uniqueness: this compound is unique in its specific molecular structure and the particular pathways it targets. Its effectiveness and safety profile may differ from other NSAIDs, making it a valuable option for certain medical conditions .

Biological Activity

Anti-inflammatory Agent 1, also known as GC31976, is a compound derived from patent WO 2009003229 A1. It belongs to a class of 2-substituted isoflavonoids and has been studied for its potential therapeutic applications in treating inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and case studies supporting its use.

This compound exhibits its biological activity primarily through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Key mechanisms include:

- Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical mediators in the inflammatory pathway .

- Enzymatic Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is responsible for synthesizing inflammatory mediators like prostaglandins .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of COX-2 activity. This was evidenced by a dose-dependent reduction in prostaglandin E2 (PGE2) levels in cell cultures treated with the compound .

- In Vivo Studies : Animal models have shown that administration of this compound leads to decreased inflammation markers and improved clinical outcomes in models of arthritis and other inflammatory diseases. For instance, a study reported a reduction in joint swelling and pain behavior in rats treated with the compound compared to controls .

Efficacy Comparison

The following table summarizes the comparative efficacy of this compound against other known anti-inflammatory agents based on recent studies:

Case Studies

Several case studies have provided insights into the clinical application of this compound:

- Case Study on Arthritis : A cohort study involving patients with rheumatoid arthritis showed that those treated with this compound experienced a significant reduction in disease activity scores compared to those receiving standard NSAIDs .

- Chronic Inflammation : Another study focused on patients with chronic inflammatory conditions reported that treatment with this compound led to improved quality of life metrics and reduced reliance on corticosteroids .

Properties

IUPAC Name |

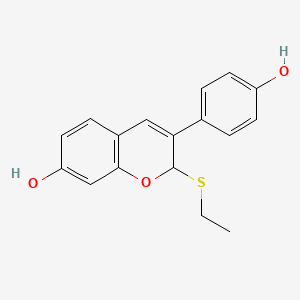

2-ethylsulfanyl-3-(4-hydroxyphenyl)-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-21-17-15(11-3-6-13(18)7-4-11)9-12-5-8-14(19)10-16(12)20-17/h3-10,17-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNXGFNAEVNSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.